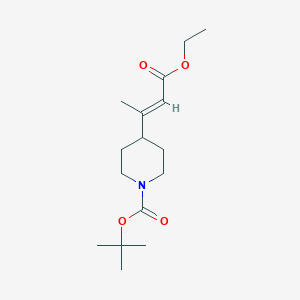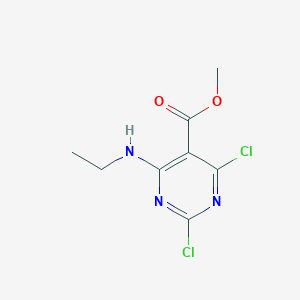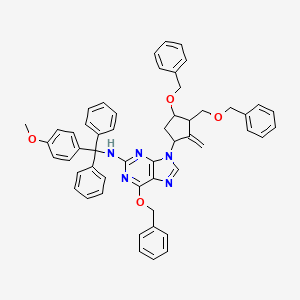
6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine est un composé organique synthétique qui appartient à la classe des dérivés de la purine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de cyclisation et les réactions de couplage. Les étapes clés peuvent inclure :
Protection des groupes hydroxyle : Utilisation de chlorure de benzyle en présence d’une base pour protéger les groupes hydroxyle sous forme de groupes benzyloxy.
Cyclisation : Formation du cycle cyclopentyle par des réactions de cyclisation intramoléculaire.
Réactions de couplage : Couplage de l’intermédiaire cyclopentyle avec le dérivé de la purine à l’aide de réactifs tels que des catalyseurs au palladium.
Déprotection : Élimination des groupes protecteurs benzyle dans des conditions d’hydrogénation.
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l’optimisation de la voie de synthèse afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, la synthèse automatisée et les techniques de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthylène et benzyloxy.
Réduction : Les réactions de réduction peuvent cibler le cycle de la purine ou la partie cyclopentyle.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à diverses positions sur le cycle de la purine et le cycle cyclopentyle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
Le composé est étudié pour son potentiel en tant que bloc de construction en synthèse organique et en tant que ligand en chimie de coordination.
Biologie
En recherche biologique, il peut être étudié pour ses interactions avec les enzymes et les récepteurs, en particulier ceux impliqués dans le métabolisme des nucléotides.
Médecine
Le composé pourrait être exploré pour son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des maladies liées au métabolisme de la purine ou en tant qu’agent antiviral ou anticancéreux.
Industrie
Dans le secteur industriel, il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de molécules plus complexes.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.
Medicine
The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
Le mécanisme d’action de 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine implique probablement son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne des modifications des processus cellulaires. Les voies impliquées pourraient inclure la synthèse des nucléotides, la transduction du signal ou l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(Benzyloxy)-9H-purine-2-amine : Un dérivé de la purine plus simple présentant une activité biologique similaire.
9-(Cyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine : Un composé présentant une partie cyclopentyle similaire mais dépourvu de groupes benzyloxy.
Unicité
La combinaison unique de groupes benzyloxy, d’un cycle cyclopentyle et d’un noyau de purine dans 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine peut conférer des propriétés biologiques et une utilité synthétique distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C53H49N5O4 |
|---|---|
Poids moléculaire |
820.0 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57) |
Clé InChI |
OXHGMTPGAFKZHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


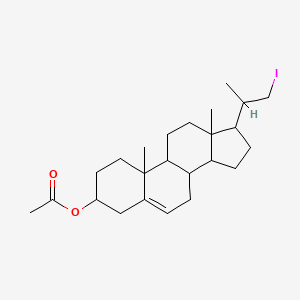
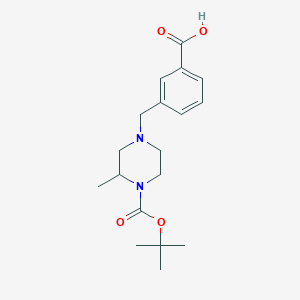
![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)
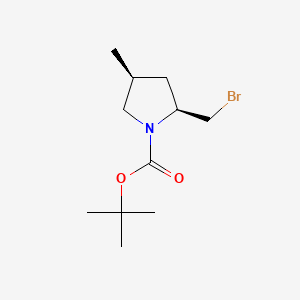
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
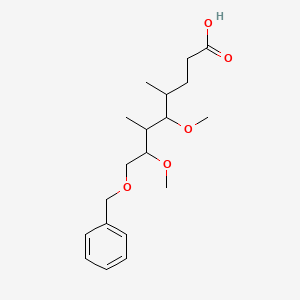
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
